N-(2-Chloroacetyl)-4-(difluoromethoxy)benzamide is a synthetic organic compound. While its specific source in natural products has not been identified in the provided literature, it serves as a key intermediate in the synthesis of various pharmaceutical compounds and research chemicals. [] Notably, it acts as a precursor in developing novel drug candidates for treating multiple sclerosis and other inflammatory diseases. [, ]
N-(2-Chloroacetyl)-4-(difluoromethoxy)benzamide serves as a crucial intermediate in various chemical reactions. The chloroacetyl group's presence allows for nucleophilic substitution reactions with amines, thiols, or other nucleophiles. These reactions enable the introduction of diverse functionalities, expanding the molecule's structural diversity and potential biological activity. One specific reaction involves its use in preparing compositions for treating Acute respiratory distress syndrome (ARDS) and Infant respiratory distress syndrome (IRDS) by combining it with lung surfactants. []
NLRP3 inflammasome inhibition: Studies on its hydroxyl-sulfonamide analogue (JC-171) revealed its ability to inhibit the NLRP3 inflammasome, a critical component of the innate immune system. JC-171 disrupts the interaction between NLRP3 and ASC, thereby reducing the release of pro-inflammatory cytokine IL-1β. This mechanism highlights the potential of N-(2-Chloroacetyl)-4-(difluoromethoxy)benzamide derivatives for treating inflammatory and autoimmune diseases. []
Pharmaceutical Intermediate: N-(2-chloroacetyl)-4-(difluoromethoxy)benzamide serves as a vital building block for synthesizing more complex molecules with potential pharmaceutical applications. [] Its reactive chloroacetyl group allows for the introduction of diverse functionalities, enabling the creation of libraries of compounds for drug discovery efforts.
Medicinal Chemistry Research: The compound plays a crucial role in research focused on developing novel therapeutic agents. For instance, its use as a starting material in developing NLRP3 inflammasome inhibitors like JC-171 demonstrates its significance in advancing treatments for inflammatory diseases like multiple sclerosis. []
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2